An In-depth Technical Guide to the Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid
An In-depth Technical Guide to the Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Overview of the Synthetic Pathway
The most direct and established method for the synthesis of 5-(1H-pyrrol-1-yl)nicotinic acid is the Clauson-Kaas reaction . This reaction involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran to form a substituted pyrrole. In this specific synthesis, the primary amine is 5-aminonicotinic acid, which reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium.
The overall synthesis can be broken down into two main stages:
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Stage 1: Synthesis of the precursor, 5-aminonicotinic acid.
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Stage 2: Clauson-Kaas pyrrole synthesis to yield the final product, 5-(1H-pyrrol-1-yl)nicotinic acid.
Below is a visual representation of the overall synthetic workflow.
Stage 1: Synthesis of 5-Aminonicotinic Acid
5-Aminonicotinic acid is a crucial precursor that is not always commercially available. A reliable method for its synthesis begins with the bromination of nicotinic acid, followed by amination.
Step 1: Bromination of Nicotinic Acid
This step involves the direct bromination of nicotinic acid to produce 5-bromonicotinic acid.
Reaction Scheme:
Experimental Protocol:
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To a mixture of nicotinic acid (50 g, 0.406 mol), 70 ml (0.96 mol) of thionyl chloride, and 0.25 g (0.5% w/w) of reduced iron powder, heat the mixture to 70°C with stirring.
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Over a period of 2 hours, add 40 ml (0.78 mol) of bromine to the reaction mixture.
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Reflux the reaction mixture for 6 hours with continuous stirring.
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After cooling, distill off the excess thionyl chloride under reduced pressure.
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Cool the residue and carefully add a 4N potassium hydroxide solution until the pH of the mixture is approximately 3.
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The precipitated 5-bromonicotinic acid is collected by filtration, washed with cold water, and recrystallized from isopropanol.
Quantitative Data:
| Parameter | Value |
| Starting Material | Nicotinic Acid |
| Key Reagents | Thionyl chloride, Bromine, Iron powder |
| Reported Yield | ~90% |
| Melting Point | 182°C |
Step 2: Amination of 5-Bromonicotinic Acid
The subsequent step is the conversion of 5-bromonicotinic acid to 5-aminonicotinic acid via a nucleophilic substitution reaction with ammonia, catalyzed by copper.
Reaction Scheme:
Experimental Protocol:
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In a high-pressure reactor, combine 5-bromonicotinic acid (20.2 g, 100 mmol) and copper sulfate pentahydrate (4.98 g, 20 mmol) in 40 mL of aqueous ammonia solution.
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Seal the reactor and heat the mixture to 170-180°C with stirring for 19 hours.
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After cooling the reactor, treat the dark-colored solution with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.
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Filter the mixture to remove the solid precipitate.
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Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid.
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Concentrate the solution under reduced pressure to induce precipitation of the product.
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Collect the solid 5-aminonicotinic acid by filtration and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Bromonicotinic Acid |
| Key Reagents | Aqueous Ammonia, Copper (II) Sulfate Pentahydrate |
| Reported Yield | Information not available in the provided context. |
| Appearance | Golden solid |
Stage 2: Synthesis of 5-(1H-pyrrol-1-yl)nicotinic Acid via Clauson-Kaas Reaction
Reaction Scheme:
Proposed Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminonicotinic acid (1.38 g, 10 mmol) and glacial acetic acid (20 mL).
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To this suspension, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol, 1.1 equivalents).
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
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Adjust the pH of the aqueous solution to 4-5 with a saturated sodium bicarbonate solution to precipitate the product.
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Collect the crude product by vacuum filtration and wash with cold water.
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Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-(1H-pyrrol-1-yl)nicotinic acid.
Anticipated Quantitative Data:
| Parameter | Value |
| Starting Materials | 5-Aminonicotinic Acid, 2,5-Dimethoxytetrahydrofuran |
| Solvent/Catalyst | Glacial Acetic Acid |
| Estimated Yield | 60-80% (based on similar reactions) |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis pathway.
| Step | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Product | Reported/Estimated Yield |
| 1 | Nicotinic Acid | Thionyl chloride, Bromine, Fe | - | 70°C to Reflux, 6h | 5-Bromonicotinic Acid | ~90% |
| 2 | 5-Bromonicotinic Acid | aq. NH₃, CuSO₄·5H₂O | Water | 170-180°C, 19h (High Pressure) | 5-Aminonicotinic Acid | Information not available in the provided context. |
| 3 | 5-Aminonicotinic Acid | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Reflux, 4-6h | 5-(1H-pyrrol-1-yl)nicotinic Acid | 60-80% (Estimated) |
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for 5-(1H-pyrrol-1-yl)nicotinic acid. The two-stage process, commencing with the synthesis of 5-aminonicotinic acid followed by a Clauson-Kaas reaction, utilizes well-established chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the successful preparation of this target molecule for further investigation. It is recommended that the proposed protocol for the final step be optimized in the laboratory to determine the precise optimal reaction conditions and yield.
